Pentadecane
Overview
Description
Pentadecane is an alkane hydrocarbon with the chemical formula C15H32 . It is a straight-chain alkane consisting of fifteen carbon atoms and thirty-two hydrogen atoms. This compound is a colorless liquid at room temperature and is known for its relatively high boiling point of approximately 270°C . It is commonly found in various natural sources, including plant oils and petroleum.
Mechanism of Action
Pentadecane, also known as N-Pentadecane, is a linear alkane hydrocarbon with the chemical formula C15H32 . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
As an alkane hydrocarbon, it is likely to interact with lipid structures within cells .
Mode of Action
It is known that it can be monoterminally oxidized to 1-pentadecanol . This suggests that it may undergo oxidation reactions in biological systems, potentially affecting cellular redox states.
Biochemical Pathways
This compound is involved in the biosynthesis pathways of expanding carbon chains for producing advanced biofuels . It is also produced by cyanobacteria and eukaryotic phytoplankton, contributing to the ocean hydrocarbon cycle .
Pharmacokinetics
It is known that this compound is a lipophilic compound, suggesting that it may be absorbed and distributed in the body via lipid-rich tissues .
Result of Action
It is known that this compound has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its flammability and reactivity can be affected by heat, sparks, or flames . Furthermore, its solubility in water is low, suggesting that it may be more active in lipid environments .
Biochemical Analysis
Biochemical Properties
Pentadecane plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in alkane metabolism, such as alkane hydroxylases, which catalyze the oxidation of alkanes to alcohols . These interactions are crucial for the biodegradation of hydrocarbons in microbial systems. Additionally, this compound can be oxidized to 1-pentadecanol, which further participates in metabolic pathways .
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in lipid metabolism and inflammatory responses . In wound healing studies, this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-12 . Its impact on cell proliferation and migration was not significant .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It can bind to and activate certain receptors, leading to changes in gene expression and enzyme activity. For example, this compound has been shown to activate AMPK and inhibit mTOR, both of which are key components of the human longevity pathway . These interactions result in the modulation of metabolic processes and cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro studies has shown minimal adverse effects on cellular function, although its stability can be influenced by factors such as temperature and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and behavioral changes in animal models . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to alkane degradation and lipid metabolism. It can be metabolized by enzymes such as alkane hydroxylases, which convert this compound to 1-pentadecanol . This intermediate can then enter further metabolic pathways, contributing to the production of fatty acids and other metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of this compound in the system.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in lipid membranes and other hydrophobic compartments, influencing its localization and activity .
Subcellular Localization
This compound’s subcellular localization is primarily within lipid membranes and hydrophobic compartments. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its activity and function, particularly in the context of its interactions with membrane-bound enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadecane can be synthesized through various methods, including:
Hydrogenation of Alkenes: One common method involves the hydrogenation of pentadecene, where hydrogen gas is used to saturate the double bonds in the presence of a catalyst such as palladium or platinum.
Fischer-Tropsch Synthesis: This method involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons, including this compound, using metal catalysts like iron or cobalt under high pressure and temperature conditions.
Industrial Production Methods: this compound is primarily produced through the fractional distillation of crude oil. The process involves separating the different components of crude oil based on their boiling points. This compound is isolated from the kerosene and gas oil fractions of crude oil .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids.
Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups. For instance, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.
Catalysts: Catalysts such as palladium, platinum, and iron are used in hydrogenation and Fischer-Tropsch synthesis.
Halogens: Chlorine and bromine are used in halogenation reactions.
Major Products:
Alcohols: 1-pentadecanol from oxidation.
Carbon Dioxide and Water: From combustion.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Pentadecane has a wide range of applications in scientific research, including:
Biology: this compound is used in studies involving the behavior of insects, as it is a component of pheromones in some species.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
- Tetradecane (C14H30)
- Hexadecane (C16H34)
- Heptadecane (C17H36)
Pentadecane’s unique combination of properties, including its boiling point, chemical stability, and hydrophobicity, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
pentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOZIPAWZNQLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
Record name | N-PENTADECANE | |
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Record name | pentadecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pentadecane | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6027268 | |
Record name | Pentadecane | |
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Molecular Weight |
212.41 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
N-pentadecane is a colorless liquid. (NTP, 1992), Liquid; Water or Solvent Wet Solid, Colorless liquid; [CAMEO] | |
Record name | N-PENTADECANE | |
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Record name | Pentadecane | |
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Boiling Point |
519.13 °F at 760 mmHg (NTP, 1992), 270.6 °C | |
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Record name | n-Pentadecane | |
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Solubility |
In water, 4.0X10-5 mg/L at 25 °C, Very soluble in ethyl ether, ethanol | |
Record name | n-Pentadecane | |
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Density |
0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7685 g/cu cm at 20 °C | |
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Vapor Pressure |
0.00343 [mmHg], 4.92X10-3 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-62-9 | |
Record name | N-PENTADECANE | |
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Record name | PENTADECANE | |
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Melting Point |
50 °F (NTP, 1992), 9.95 °C | |
Record name | N-PENTADECANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentadecane?
A1: this compound has the molecular formula C15H32 and a molecular weight of 212.41 g/mol.
Q2: What is the melting point of this compound?
A2: this compound exhibits a melting temperature around 10 °C [, ]. This property makes it suitable for thermal energy storage applications.
Q3: What are the spectroscopic characteristics of this compound?
A3: Raman spectroscopy studies have revealed pressure-dependent shifts in vibrational modes assigned to the symmetric and asymmetric stretching of CH3 and CH2 groups in this compound [, ]. At high temperatures, these shifts are influenced by both temperature and pressure, with pressure having a more pronounced effect [].
Q4: Is this compound compatible with lithium-ion battery components?
A4: Yes, research suggests this compound is immiscible with lithium-ion battery electrolytes and exhibits good wettability to separators []. These properties allow it to act as a physical barrier between the cathode and anode, interrupting lithium-ion transport and potentially enhancing battery safety.
Q5: Can this compound be encapsulated for thermal energy storage applications?
A5: Yes, this compound has been successfully encapsulated within poly(melamine-urea-formaldehyde) shells via in-situ polymerization, demonstrating suitable phase transition temperatures and heat enthalpy values for thermal energy storage [, ].
Q6: Can this compound be produced through catalytic decarboxylation?
A6: Yes, bimetallic nickel catalysts supported on activated carbon have been shown to effectively catalyze the decarboxylation of palmitic acid to n-pentadecane [, ]. The addition of a second metal like copper can significantly enhance the catalyst's performance [, ].
Q7: What is the role of this compound in studying polyethylene grafting onto multi-walled carbon nanotubes (MWCNTs)?
A7: this compound serves as a model compound to investigate the radical grafting of polyethylene onto MWCNTs []. This model system helps understand the reaction conditions and the impact of radical scavengers on grafting density and side reactions.
Q8: Does this compound play a role in insect-fungi interactions?
A8: this compound is a component of the insect epicuticle hydrocarbons, which influence the susceptibility of insects to fungal entomopathogens like Beauveria bassiana []. Studies have shown that pre-exposure of B. bassiana to this compound can enhance its virulence towards certain insects, possibly due to the upregulation of genes involved in hydrocarbon assimilation, cuticle degradation, and stress tolerance [].
Q9: Can this compound act as a kairomone for insect parasitoids?
A9: Yes, this compound exhibits kairomonal activity towards the egg parasitoids Trichogramma brasiliensis and Trichogramma exiguum []. These parasitoids are attracted to this compound, leading to increased parasitism of insect eggs [, ]. This property could potentially be exploited for biological pest control strategies.
Q10: Is this compound found in natural sources?
A10: Yes, this compound is present in the volatile compounds of various natural sources. It has been identified in the aroma of Serapias orchids [], essential oils of Kaempferia plants [], and dried bonito (Katsuwonus pelamis) [].
Q11: What is the effect of this compound on wolf spider foraging behavior?
A11: this compound, a volatile compound found in wolf spider prey like fruit flies, influences their olfactory orientation during foraging []. Studies reveal that wolf spiders are most attracted to a specific concentration of this compound, and their response is also influenced by distance and temperature [].
Q12: Have molecular dynamics simulations been used to study this compound?
A12: Yes, molecular dynamics simulations have been employed to investigate the formation process of two-dimensional crystalline films of this compound on substrates []. These simulations provide insights into the adsorption behavior, conformational changes, and growth mechanisms of this compound molecules on surfaces.
Q13: Can computational methods predict the properties of this compound?
A13: Yes, the linear isotherm regularity (LIR) equation of state has been used to accurately calculate the thermal pressure coefficients of this compound at different temperatures and pressures []. This model helps predict the thermodynamic behavior of this compound under various conditions.
Q14: What analytical techniques are used to detect and quantify this compound?
A14: this compound is commonly analyzed using gas chromatography coupled with mass spectrometry (GC-MS) [, , , ]. Solid-phase microextraction (SPME) is often used for volatile compound extraction before GC-MS analysis []. These techniques allow for the identification and quantification of this compound in complex mixtures.
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